![molecular formula C20H19NO9 B11473643 Ethyl 2-amino-6-(hydroxymethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B11473643.png)
Ethyl 2-amino-6-(hydroxymethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxymethyl, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the pyranopyran ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE could be investigated for its therapeutic potential. Its structure suggests it could have activity against certain diseases or conditions, although further research is needed to confirm this.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics to the materials it is incorporated into.
Mechanism of Action
The mechanism of action of ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways involved depend on the biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, bind to specific receptors, or interact with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE
- ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-AMINO-6-(HYDROXYMETHYL)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE lies in its specific combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H19NO9 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-(hydroxymethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C20H19NO9/c1-3-26-20(24)15-14(9-4-12(25-2)17-13(5-9)27-8-28-17)18-16(30-19(15)21)11(23)6-10(7-22)29-18/h4-6,14,22H,3,7-8,21H2,1-2H3 |
InChI Key |
MYYQTTDARBXBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)OC(=CC2=O)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-cyanophenyl)sulfanyl]-N-[2-(furan-2-yl)ethyl]benzamide](/img/structure/B11473567.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11473572.png)
methanone](/img/structure/B11473578.png)
![9-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11473580.png)
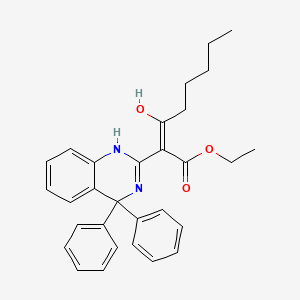
![5-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473586.png)
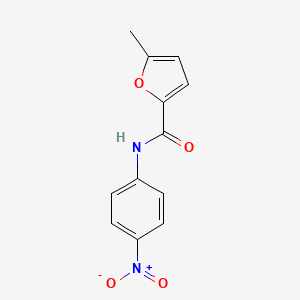
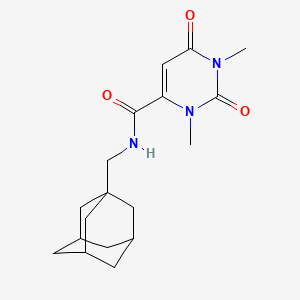
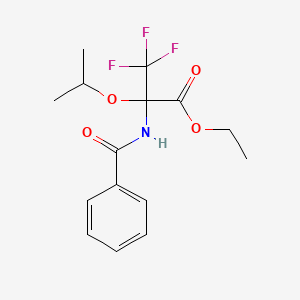
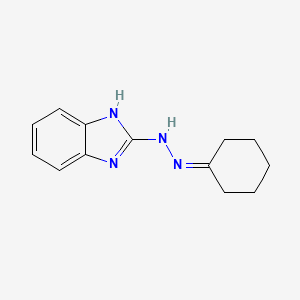
![5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B11473627.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[(4-phenylpiperazin-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11473628.png)
![1,3,3-trimethyl-6-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B11473633.png)
![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide](/img/structure/B11473638.png)
